METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound that features a quinoline core structure with various functional groups attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of Functional Groups:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzodioxole moieties.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) and chlorination reagents like thionyl chloride (SOCl₂) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its potential antioxidant properties could be explored for therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their potential as anti-inflammatory, anticancer, or antimicrobial agents. The presence of the benzodioxole moiety is particularly interesting due to its known biological activities.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in certain chemical reactions. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzodioxole moiety may contribute to its binding affinity and specificity, while the quinoline core could facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure but lacks the trifluoromethyl group.
Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Similar structure with the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in METHYL 2-AMINO-4-(2H-1,3-BENZODIOXOL-5-YL)-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE imparts unique electronic properties that can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C25H21F3N2O5 |
---|---|
Molecular Weight |
486.4g/mol |
IUPAC Name |
methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C25H21F3N2O5/c1-33-24(32)22-20(13-8-9-18-19(10-13)35-12-34-18)21-16(6-3-7-17(21)31)30(23(22)29)15-5-2-4-14(11-15)25(26,27)28/h2,4-5,8-11,20H,3,6-7,12,29H2,1H3 |
InChI Key |
IZKZYBQBYPLURR-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC(=C5)C(F)(F)F)N |
Canonical SMILES |
COC(=O)C1=C(N(C2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CCC2)C5=CC=CC(=C5)C(F)(F)F)N |
Origin of Product |
United States |
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